molecular formula C22H18Cl2N2O3 B3644683 2-chloro-N-(3-{[(4-chloro-2-methylphenoxy)acetyl]amino}phenyl)benzamide

2-chloro-N-(3-{[(4-chloro-2-methylphenoxy)acetyl]amino}phenyl)benzamide

Cat. No.: B3644683
M. Wt: 429.3 g/mol
InChI Key: DSICBSATJTVUGG-UHFFFAOYSA-N
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Description

2-chloro-N-(3-{[(4-chloro-2-methylphenoxy)acetyl]amino}phenyl)benzamide is a synthetic organic compound characterized by its complex structure, which includes multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(3-{[(4-chloro-2-methylphenoxy)acetyl]amino}phenyl)benzamide typically involves a multi-step process:

    Formation of 4-chloro-2-methylphenoxyacetic acid: This can be synthesized by reacting 4-chloro-2-methylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Acylation Reaction: The 4-chloro-2-methylphenoxyacetic acid is then converted to its acyl chloride derivative using reagents like thionyl chloride.

    Amidation: The acyl chloride is reacted with 3-amino-phenylbenzamide under controlled conditions to form the desired compound. This step often requires a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and the use of automated systems for monitoring and adjusting parameters.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the aromatic ring, forming corresponding carboxylic acids.

    Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids, sulfonation using fuming sulfuric acid, and halogenation using halogens in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-chloro-N-(3-{[(4-chloro-2-methylphenoxy)acetyl]amino}phenyl)benzamide is used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study the effects of various functional groups on biological activity. It may serve as a model compound in the development of new pharmaceuticals.

Medicine

Potential medicinal applications include its use as a lead compound in the development of drugs targeting specific enzymes or receptors. Its structure suggests it could interact with biological targets through multiple binding interactions.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced chemical resistance.

Mechanism of Action

The mechanism of action of 2-chloro-N-(3-{[(4-chloro-2-methylphenoxy)acetyl]amino}phenyl)benzamide would depend on its specific application. In medicinal chemistry, it might act by binding to a specific enzyme or receptor, inhibiting its activity. The molecular targets could include enzymes involved in metabolic pathways or receptors on cell surfaces.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(3-{[(4-chloro-2-methylphenoxy)acetyl]amino}phenyl)acetamide
  • 2-chloro-N-(3-{[(4-chloro-2-methylphenoxy)acetyl]amino}phenyl)propionamide

Uniqueness

Compared to similar compounds, 2-chloro-N-(3-{[(4-chloro-2-methylphenoxy)acetyl]amino}phenyl)benzamide may exhibit unique properties due to the specific arrangement of its functional groups. This can affect its reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

2-chloro-N-[3-[[2-(4-chloro-2-methylphenoxy)acetyl]amino]phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18Cl2N2O3/c1-14-11-15(23)9-10-20(14)29-13-21(27)25-16-5-4-6-17(12-16)26-22(28)18-7-2-3-8-19(18)24/h2-12H,13H2,1H3,(H,25,27)(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSICBSATJTVUGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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